molecular formula C22H14ClNO4S B4566589 3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate

3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate

Cat. No.: B4566589
M. Wt: 423.9 g/mol
InChI Key: GAGBENVNHZWXAE-XMHGGMMESA-N
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Description

3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C22H14ClNO4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0332068 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrosynthesis of Sulfur-Containing Compounds

Electrosynthesis using vinyl sulfones with a cyano group enables the formation of sulfur-containing compounds, such as isothiazoles, through the elimination of a phenylsulfonyl group. This method provides an efficient route to synthesize dimeric isothiazoles bridged with sulfur atoms, demonstrating the utility of such compounds in sulfur chemistry (A. Kunugi, A. Jabbar, Kazuyo Mori, H. Uno, 1999).

Synthesis of Pyrazoles

Vinyl sulfones act as acetylene equivalents in the synthesis of diphenyl-3-(arylsulfonyl)pyrazoles through 1,3-dipolar cycloaddition reactions, indicating their versatility in creating nitrogen-containing heterocycles (V. Vasin, V. V. Razin, E. Bezrukova, D. Korovin, P. S. Petrov, N. Somov, 2015).

Hydrogenation of Vinyl Sulfoxides

Investigations into the hydrogenation of phenylvinylsulfoxide using specific catalysts highlight the potential of vinyl sulfoxides in organic transformations, particularly in the formation of reduced C–S bond cleavage products (Ben. J. Tickner, Rachel R. Parker, A. Whitwood, S. Duckett, 2019).

Radical Addition-Elimination Sequences

Vinyl sulfones undergo radical addition-elimination sequences to produce new vinyl sulfone compounds and cyclic sulfones, demonstrating their role in facilitating ring formation and functional group transformations (A. Padwa, S. Murphree, P. Yeske, 1990).

Cyclofunctionalisation of Epoxyalcohol Derivatives

E-2-(Phenylsulfonyl)vinyl ethers of epoxyalcohols can be rearranged to dihydrofurans and dihydroxyacids, illustrating the capacity of sulfonyl-substituted vinyl compounds to introduce functional groups into cyclic structures with high regio- and stereospecificity (S. McCombie, B. Shankar, A. Ganguly, 1985).

Properties

IUPAC Name

[3-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S/c23-21-12-5-4-11-20(21)22(25)28-17-8-6-7-16(13-17)14-19(15-24)29(26,27)18-9-2-1-3-10-18/h1-14H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGBENVNHZWXAE-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate
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3-[2-cyano-2-(phenylsulfonyl)vinyl]phenyl 2-chlorobenzoate

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